molecular formula C10H6Cl2N2O2 B1438686 1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1152949-12-6

1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1438686
CAS No.: 1152949-12-6
M. Wt: 257.07 g/mol
InChI Key: QSPGYAIOLVRCEY-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 276684-04-9) is a pyrazole-based compound with the molecular formula C₁₀H₆Cl₂N₂O₂ and a molecular weight of 257.07 g/mol . Its structure comprises a pyrazole ring substituted at the 1-position with a 3,4-dichlorophenyl group and a carboxylic acid moiety at the 3-position (Figure 1). This compound is primarily utilized as a precursor in medicinal chemistry for synthesizing kinase activators and cannabinoid receptor ligands, where its carboxylic acid group enables derivatization into amides or esters .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to hydrolysis to yield the carboxylic acid derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid exerts its effects involves the inhibition of specific enzymes or receptors. The compound binds to the active site of the target enzyme, blocking its activity and thereby modulating biochemical pathways. This inhibition can lead to therapeutic effects such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Modifications to the dichlorophenyl group significantly influence bioactivity and physicochemical properties:

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Applications/Properties Reference
1-(2,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid 2,4-dichloro 257.07 Lower solubility due to altered π-π stacking
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid 2,4-dichloro + 4-Cl + 4-Me 370.63 Enhanced crystallinity via intramolecular H-bonding
1-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid 4-fluoro 206.17 Improved metabolic stability in CNS-targeting prodrugs

Key Insight : The 3,4-dichloro substitution in the target compound optimizes steric and electronic effects for kinase binding, whereas 2,4-dichloro analogs exhibit reduced solubility due to asymmetric crystal packing .

Functional Group Modifications

Replacing the carboxylic acid group with amides or esters alters pharmacokinetic profiles:

Table 1: Amide Derivatives

Compound Name (CAS) Functional Group Molecular Weight (g/mol) Bioactivity/Notes Reference
N-[1-(3,4-Dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-pyridinecarboxamide (35) Pyridinecarboxamide 377.23 c-Abl kinase activation (IC₅₀ = 0.12 µM)
N-[1-(3,4-Dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-fluoro-3-pyridinecarboxamide (42) Fluoropyridinecarboxamide 395.22 Enhanced blood-brain barrier penetration
1-(3,4-Dichlorophenyl)-4-cyano-5-(4-iodophenyl)-N-morpholino-1H-pyrazole-3-carboxamide (7f) Morpholino carboxamide 566.97 CB1 receptor ligand (Ki = 4.3 nM)

Key Insight: Amidation of the carboxylic acid improves target affinity and selectivity. For example, morpholino carboxamides (e.g., 7f) show high CB1 receptor binding due to favorable hydrogen-bonding interactions .

Heterocyclic Core Modifications

Replacing the pyrazole ring with indazole or thiazole alters solubility and target engagement:

Compound Name Core Structure Molecular Weight (g/mol) Solubility (mg/mL) Applications Reference
1-[(3,4-Dichlorophenyl)methyl]indazole-3-carboxylic acid Indazole 336.17 0.15 (DMSO) Anticancer lead candidate
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide (8) Thiazole 424.23 0.08 (Water) Kinase inhibition (IC₅₀ = 1.8 µM)

Key Insight : Indazole derivatives exhibit lower aqueous solubility compared to pyrazole analogs, likely due to increased hydrophobicity .

Solubility and Stability

  • Target Compound: Limited solubility in water (<0.1 mg/mL) due to strong intramolecular H-bonding .
  • Methyl Ester Derivative (CAS 916033-35-7) : Improved lipophilicity (logP = 3.2) for enhanced membrane permeability .

Hazard Profiles

  • 1-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid : Hazard statements include H302 (oral toxicity) and H315/H319 (skin/eye irritation) .
  • 1-(2-Chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid : Similar hazards (H302, H335) due to structural analogy .

Biological Activity

1-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1152949-12-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C10H6Cl2N2O2
  • Molecular Weight: 257.07 g/mol
  • Structure: The compound features a pyrazole ring substituted with a dichlorophenyl group and a carboxylic acid functional group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. In particular, studies have demonstrated that compounds similar to this compound show effectiveness against various bacterial strains and fungi. For instance, derivatives have been reported to possess significant antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell function and integrity .

Cannabinoid Receptor Modulation

One of the most promising areas of research involves the compound's interaction with cannabinoid receptors. Pyrazoline derivatives have shown high affinity for the CB1 receptor, which is implicated in various metabolic processes and neuropsychiatric disorders. Specifically, compounds with similar structures have been evaluated for their potential as CB1 antagonists or inverse agonists, suggesting that this compound may also modulate these receptors effectively .

Antineoplastic Activity

The compound has been investigated for its potential antineoplastic properties. Studies have indicated that certain pyrazole derivatives can inhibit tumor cell growth by interfering with critical cellular pathways involved in cancer progression. For example, some derivatives have shown cytotoxic effects against leukemia cell lines with GI50 values in the low micromolar range .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction, which could explain its effects on microbial growth and cancer cell proliferation.
  • Receptor Binding: Its ability to bind to cannabinoid receptors suggests a mechanism where it modulates neurotransmitter release and impacts metabolic regulation.
  • Cell Cycle Disruption: Evidence suggests that pyrazole derivatives can induce apoptosis in cancer cells by disrupting the cell cycle, leading to increased cell death.

Study 1: Antimicrobial Efficacy

In a study examining various pyrazole derivatives' antimicrobial activities, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be low compared to standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Study 2: CB1 Receptor Interaction

A study focused on the pharmacological profiling of pyrazoline compounds revealed that this compound exhibited a binding affinity of approximately 97% at 3 μM concentration in CB1 receptor assays. This high affinity suggests its potential utility in treating conditions such as obesity and anxiety disorders through modulation of the endocannabinoid system .

Q & A

Q. (Basic) What are the recommended synthetic routes for 1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, and how can purity (>95%) be ensured?

Methodological Answer:
The compound is typically synthesized via a multi-step route involving:

Condensation reaction : Reacting 3,4-dichloroaniline with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions to form the pyrazole ring .

Hydrolysis : Saponification of the ester group using NaOH/ethanol to yield the carboxylic acid derivative.

Purification : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) achieves >95% purity. Confirmation via NMR (δ ~12.5 ppm for COOH) and LC-MS (m/z 257.07 [M-H]⁻) is critical .

Table 1: Key Reaction Parameters

StepReagents/ConditionsYieldPurity (HPLC)
1H2SO4, 80°C, 6h65%85%
2NaOH/EtOH, reflux90%92%
3HPLC purification80%99%

Q. (Basic) What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • NMR : ¹H NMR (DMSO-d6) identifies substituents: δ 8.2 ppm (pyrazole H-5), 7.6–7.8 ppm (dichlorophenyl protons). ¹³C NMR confirms the carboxylic carbon at δ 167 ppm .
  • X-ray Crystallography : Single-crystal analysis (e.g., PDB ID 1XU) reveals planar pyrazole ring and dihedral angles (e.g., 15° between pyrazole and dichlorophenyl groups), critical for structure-activity studies .
  • Mass Spectrometry : ESI-MS ([M-H]⁻ at m/z 257.07) and HRMS (calc. 257.9964, found 257.9961) validate molecular weight .

Q. (Advanced) How do structural modifications (e.g., halogen substitution) impact CB1 receptor binding affinity?

Methodological Answer:

  • SAR Studies : Derivatives with 2,4-dichlorophenyl groups (e.g., 7c in ) show higher CB1 affinity (IC50 = 12 nM) compared to 3,4-dichloro analogs (IC50 = 45 nM).
  • Key Interactions :
    • Halogens at 3,4-positions reduce steric hindrance, allowing better fit into the receptor’s hydrophobic pocket .
    • Carboxylic acid group forms hydrogen bonds with Lys192 in CB1 .
  • Experimental Design :
    • Radioligand displacement assays ([³H]CP-55,940) using HEK293 cells expressing human CB1.
    • Molecular docking (AutoDock Vina) to predict binding modes .

Table 2: CB1 Affinity of Pyrazole Derivatives

Substituent PositionIC50 (nM)Reference
3,4-Dichloro45
2,4-Dichloro12
4-Chloro120

Q. (Advanced) How can contradictory pharmacological data (e.g., agonist vs. inverse agonist activity) be resolved?

Methodological Answer:
Discrepancies often arise from:

Assay Conditions : Cell type (e.g., CHO vs. HEK293) and receptor density affect efficacy measurements.

Functional Selectivity : Compound 7c () acts as an inverse agonist in cAMP assays but shows neutral antagonism in β-arrestin recruitment assays .

Data Reconciliation :

  • Use standardized assays (e.g., GTPγS binding for G-protein activation).
  • Compare results across multiple models (e.g., mouse vas deferens vs. cell lines) .

Q. (Basic) What safety protocols are essential for handling this compound?

Methodological Answer:

  • Hazards : H302 (harmful if swallowed), H315/H319 (skin/eye irritation) .
  • Protocols :
    • Use PPE (nitrile gloves, goggles) and work in a fume hood.
    • Store at room temperature in sealed containers under nitrogen to prevent degradation .
    • Neutralize spills with 10% sodium bicarbonate .

Q. (Advanced) What strategies improve solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Salt Formation : Sodium or lysine salts increase aqueous solubility (e.g., sodium salt solubility: 15 mg/mL vs. free acid: 0.2 mg/mL).
  • Prodrug Approach : Ethyl ester derivatives (e.g., ) enhance bioavailability, with enzymatic hydrolysis in vivo regenerating the active acid .
  • Co-solvents : Use 10% DMSO/PBS for intravenous administration (ensure <1% DMSO to avoid toxicity) .

Q. (Advanced) How can deuterated analogs aid in metabolic stability studies?

Methodological Answer:

  • Deuterium Labeling : Replace hydrogens at metabolically vulnerable positions (e.g., α to carboxylic acid) to slow CYP450-mediated degradation .
  • Analytical Workflow :
    • Synthesize deuterated analog (e.g., C10D7- derivative) via Pd-catalyzed H/D exchange.
    • Compare t1/2 in liver microsomes using LC-MS/MS (deuterated analog t1/2 = 120 min vs. 60 min for parent) .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-7-2-1-6(5-8(7)12)14-4-3-9(13-14)10(15)16/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPGYAIOLVRCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CC(=N2)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid

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